Perfluorohexyl iodide

Overview

Description

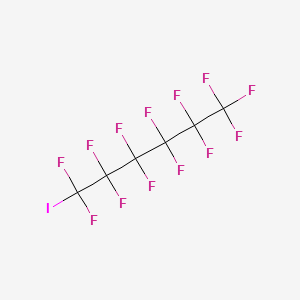

Perfluorohexyl iodide, also known as 1-iodoperfluorohexane, is a halogenated organic compound with the molecular formula C6F13I. It is characterized by a perfluorinated hexyl group attached to an iodine atom. This compound is notable for its high molecular weight of 445.95 g/mol and its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohexyl iodide can be synthesized through the iodination of perfluorohexane. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions. One common method involves the radical addition of iodine to perfluorohexane in the presence of a radical initiator such as azo-bis(isobutyronitrile) (AIBN) .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Perfluorohexyl iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different perfluorinated compounds.

Radical Reactions: It participates in radical addition reactions, such as the addition to vinyl acetate to form new compounds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Radical Initiators: Azo-bis(isobutyronitrile) (AIBN) is frequently used as a radical initiator in radical addition reactions.

Major Products:

Perfluorinated Carbonyl Compounds: Reaction with N,N-disubstituted amides or ethyl formate produces perfluorinated carbonyl compounds.

Fluorinated Polymers: Radical addition reactions can yield fluorinated polymers with unique properties.

Scientific Research Applications

Perfluorohexyl iodide has a wide range of applications in scientific research and industry:

Organic Synthesis: It is used as a reagent in the synthesis of various perfluorinated compounds.

Polymer Chemistry: It plays a role in the formation of fluorinated polymers, which have applications in material science.

Biomedical Research: this compound is utilized in the preparation of perfluorocarbon emulsions for drug delivery systems and medical imaging.

Surface Studies: It is used in studies of halogen bonding and electrostatic interactions, providing insights into non-covalent interactions.

Mechanism of Action

The mechanism of action of perfluorohexyl iodide involves its ability to form complexes with hydrogen-bond acceptors. This interaction is crucial in various chemical reactions and applications. The compound’s unique perfluorinated structure allows it to participate in halogen bonding, hydrogen bonding, and other non-covalent interactions, influencing the reactivity and properties of the resulting compounds .

Comparison with Similar Compounds

- Perfluorooctyl iodide

- Nonafluoro-1-iodobutane

- Heptadecafluoro-1-iodooctane

- Perfluoropropyl iodide

- Heptafluoro-2-iodopropane

- 1-Iodo-1H,1H,2H,2H-perfluorodecane

Uniqueness: Perfluorohexyl iodide is unique due to its specific chain length and the presence of a perfluorinated hexyl group. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it particularly valuable in applications requiring robust and durable materials .

Biological Activity

Perfluorohexyl iodide (PFHxI) is a perfluorinated compound that has garnered attention due to its potential biological activity, particularly in relation to endocrine disruption and cellular proliferation. This article synthesizes findings from various studies to present a comprehensive overview of PFHxI's biological effects, mechanisms of action, and relevant case studies.

PFHxI is characterized by a perfluorinated carbon chain of six carbons with an iodine atom at one end. Its chemical structure contributes to its unique reactivity and biological interactions. The presence of the iodine atom is crucial as it influences the compound's interaction with biological systems.

Estrogenic Activity

Recent studies have highlighted the estrogenic effects of PFHxI, particularly its ability to stimulate the proliferation of estrogen-sensitive cells. In vitro assays using MCF-7 breast cancer cells demonstrated that PFHxI promotes cell proliferation in a dose-dependent manner, with an effective concentration (EC50) of approximately 0.63 μM . This effect is significant when compared to other fluorinated iodine alkanes, such as 1-iodoperfluorooctane (PFOI), which exhibited a higher EC50 of 1.15 μM .

Table 1: Estrogenic Potency of Selected Fluorinated Iodine Alkanes

| Compound | EC50 (μM) |

|---|---|

| This compound (PFHxI) | 0.63 |

| Perfluorooctyl iodide (PFOI) | 1.15 |

| Perfluorobutyl iodide (PFBI) | Not significant |

The estrogenic activity is believed to be linked to the length of the carbon chain; compounds with six carbons demonstrate optimal activity compared to those with shorter or longer chains .

PFHxI's biological activity may be attributed to its interaction with estrogen receptors (ERs). It has been shown to activate both ERα and ERβ, leading to downstream effects such as gene expression modulation and cellular proliferation. This xenoestrogenic behavior raises concerns about potential endocrine-disrupting effects in wildlife and humans .

Toxicological Studies

Toxicological assessments indicate that PFHxI may also impact other physiological systems. For instance, exposure studies have suggested potential neuroendocrine disruptions and developmental toxicity in rodent models. These findings align with broader concerns regarding perfluorinated compounds (PFCs) and their implications for human health .

Case Study: Developmental Toxicity in Rodents

In a controlled study examining the effects of PFHxI on pregnant rodents, significant developmental toxicity was observed at varying exposure levels. Key findings included:

- Reduced fetal weight : A direct correlation was noted between increased PFHxI exposure and decreased fetal weight.

- Neurodevelopmental impacts : Behavioral assessments indicated altered neurodevelopmental outcomes in offspring exposed in utero.

These results underscore the need for further research into the long-term effects of PFHxI exposure during critical developmental windows .

Environmental Impact and Regulatory Considerations

Given its biological activity and potential health risks, PFHxI has drawn scrutiny from regulatory bodies. The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Current regulations are evolving to address these emerging contaminants, emphasizing the need for comprehensive risk assessments.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for perfluorohexyl iodide, and how can purity be optimized?

this compound (C₆F₁₃I) is typically synthesized via telomerization of tetrafluoroethylene with iodine pentafluoride (IF₅) under controlled conditions . Key steps include:

- Reagent Ratios : Maintain a 1:1 molar ratio of IF₅ to tetrafluoroethylene to minimize side products.

- Temperature Control : Reactions are conducted at 80–100°C to balance reactivity and safety .

- Purification : Distillation at 117°C (boiling point) under inert gas ensures ≥99% purity, verified by GC-MS or NMR .

Q. How do physical properties (e.g., density, boiling point) influence experimental design?

The high density (2.063 g/mL at 25°C) and low polarity of this compound necessitate specialized handling:

- Solvent Selection : Use fluorinated solvents (e.g., FC-72) for homogeneous mixing .

- Reaction Vessels : Glassware resistant to fluorinated compounds is critical to avoid contamination .

- Safety Protocols : Due to its irritant nature, use gloves, respirators, and fume hoods during handling .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹⁹F NMR : Detects chemical shifts at δ −80 to −85 ppm for CF₃ groups and δ −120 ppm for CF₂ groups .

- Raman Spectroscopy : Peaks at 735 cm⁻¹ (C-F stretching) and 525 cm⁻¹ (C-I stretching) confirm structure .

- Mass Spectrometry : Molecular ion peak at m/z 445.95 (C₆F₁₃I⁺) with fragmentation patterns for quality control .

Advanced Research Questions

Q. How do reaction conditions affect the efficiency of radical addition reactions involving this compound?

Radical addition to substrates (e.g., vinyl acetate) depends on:

- Initiators : AIBN (azobisisobutyronitrile) at 0.5–1 mol% yields optimal radical generation .

- Temperature : Reactions proceed at 60–80°C; higher temperatures accelerate decomposition .

- Solvent Polarity : Non-polar solvents (e.g., hexane) enhance regioselectivity by stabilizing perfluoroalkyl radicals .

- Contradictions : Conflicting reports on yield (60–96%) highlight the need to control oxygen levels and initiator freshness .

Q. What computational methods predict the stability of this compound derivatives in halogen-bonded complexes?

Density Functional Theory (DFT) studies reveal:

- Electrostatic Potential Maps : The iodine atom acts as a σ-hole, favoring interactions with hydrogen-bond acceptors (e.g., pyridines) .

- Thermodynamic Stability : ΔG for halogen bonding ranges from −0.73 to −0.83 kcal/mol, influenced by substituent electronegativity .

- Solvent Effects : Free-energy perturbation (FEP) simulations show enhanced stability in fluorocarbon solvents .

Q. How can this compound be utilized in synthesizing fluorinated polymers with tailored properties?

- Grafting Reactions : Radical-initiated grafting onto poly(α-olefins) introduces fluorinated side chains, enhancing hydrophobicity .

- Click Chemistry : Thiol-ene reactions with perfluorohexyl ethyl iodide (C₈H₄F₁₃I) enable precise functionalization .

- Yield Optimization : Use 2.5 equivalents of iodide and 18-hour reaction times at 160°C for >95% conversion .

Q. Methodological Challenges and Contradictions

Q. How do researchers resolve discrepancies in reported reaction yields for this compound derivatives?

- Variable Analysis : Compare reaction scales, purity of starting materials, and analytical methods (e.g., GC vs. NMR) .

- Reproducibility Tests : Standardize solvent drying (e.g., molecular sieves) and degassing protocols to minimize oxygen interference .

- Case Study : Yields for 2-(perfluorohexyl)ethyl iodide vary from 60% to 99.3% due to differences in solvent ratios (NMP:DMSO = 4:1 optimal) .

Q. What strategies mitigate the environmental and safety risks of this compound in large-scale experiments?

- Waste Management : Neutralize iodide residues with aqueous Na₂S₂O₃ to prevent iodine release .

- Alternative Reagents : Explore less volatile derivatives (e.g., 2-(perfluorohexyl)ethyl methacrylate) for reduced toxicity .

- Regulatory Compliance : Adhere to TSCA and EINECS guidelines for fluorochemical handling .

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULLJMKUVKYZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047566 | |

| Record name | Perfluoro-1-iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

355-43-1 | |

| Record name | Perfluorohexyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-1-iodohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-1-iodohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-1-IODOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2A17JUG4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.